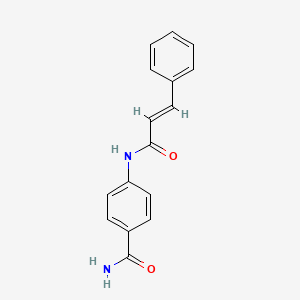

4-(Cinnamoylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Cinnamoylamino)benzamide is a chemical compound with the molecular formula C16H14N2O2 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of benzamide derivatives, including 4-(Cinnamoylamino)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .Chemical Reactions Analysis

Benzamide derivatives are prepared through a green, rapid, mild, and highly efficient pathway. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

4-(Cinnamoylamino)benzamide has a molecular formula of C16H14N2O2, an average mass of 266.295 Da, and a monoisotopic mass of 266.105530 Da .Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of benzamide, including compounds structurally related to 4-(Cinnamoylamino)benzamide, exhibit significant antimicrobial and antifungal properties. For example, derivatives of benzylamine and benzamidine, which share a core structure with 4-(Cinnamoylamino)benzamide, were found to be competitive inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin, indicating potential utility in combating bacterial and fungal infections (Markwardt, Landmann, & Walsmann, 1968). Furthermore, a collection of N-(4-halobenzyl)amides synthesized from cinnamic and benzoic acids showed promising antifungal activity against strains of Candida, highlighting the potential for developing new antifungal agents based on benzamide derivatives (Montes et al., 2016).

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For instance, a synthetic inhibitor of histone deacetylase (HDAC), MS-27-275, which is a benzamide derivative, demonstrated marked in vivo antitumor activity against human tumors (Saito et al., 1999). This suggests that benzamide derivatives could offer a novel chemotherapeutic strategy for cancers that are resistant to traditional treatments. Similarly, 4-(acylaminomethyl)benzamides prepared from 4-aminomethylbenzoic acid exhibited interesting antiproliferative activity in primary anti-cancer screens, further underscoring the potential of benzamide derivatives in cancer therapy (Schlitzer et al., 2000).

Enzyme Inhibition for Therapeutic Applications

Benzamide and its derivatives have also been investigated for their ability to inhibit various enzymes, offering potential therapeutic applications. For instance, new benzamide derivatives were synthesized and tested for their cholinesterase inhibitory effects, with some compounds displaying potent activity that could be relevant for treating disorders such as Alzheimer's disease (Koca & Bilginer, 2021). This indicates the versatility of benzamide derivatives in targeting enzymes critical to disease pathogenesis.

Mechanism of Action

Target of Action

Similar compounds such as benzamide derivatives have been reported to inhibit cholinesterase enzymes . These enzymes play a crucial role in the regulation of acetylcholine levels, which is important for nerve signal transmission .

Mode of Action

For instance, some benzamide derivatives have been found to interact with the ergosterol present in the fungal plasmatic membrane . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Compounds with a cinnamoyl nucleus, like 4-(cinnamoylamino)benzamide, have been associated with the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of secondary metabolites, including flavonoids, coumarins, and lignans .

Result of Action

Similar compounds, such as benzamide derivatives, have been reported to exhibit antimicrobial activity . They have shown inhibitory effects on cholinesterase enzymes, which could potentially lead to increased acetylcholine levels and altered nerve signal transmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect enzyme activity, which in turn can impact the effectiveness of a compound like 4-(Cinnamoylamino)benzamide .

Safety and Hazards

Future Directions

Benzamide derivatives, including 4-(Cinnamoylamino)benzamide, have been widely used in medical, industrial, biological, and potential drug industries . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for these compounds can be of considerable importance .

properties

IUPAC Name |

4-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H2,17,20)(H,18,19)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFUWQQPCZENFN-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cinnamoylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2988958.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)

![N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2988963.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2988967.png)

![2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2988968.png)

![2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2988972.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine](/img/structure/B2988977.png)